
Falecalcitriol
Overview
Description
Falecalcitriol is an analog of calcitriol. It has a higher potency both in vivo and in vitro systems, and longer duration of action in vivo . It is usually used to treat secondary hyperparathyroidism under maintenance dialysis, hypoparathyroidism, rickets, or osteomalacia . Falecalcitriol regulates the proliferation of parathyroid cells and parathyroid hormone synthesis possibly via binding to a nuclear receptor for vitamin D (VDR) .
Synthesis Analysis
Falecalcitriol was designed to escape from the metabolism of CYP24A1 and has been used as a drug to treat secondary hyperparathyroidism since 2001 . Its metabolite, the 23-hydroxy form, retains biological activity and resistants to further metabolism .Molecular Structure Analysis
The molecular formula of Falecalcitriol is C27H38F6O3 . The average mass is 524.579 Da and the monoisotopic mass is 524.272522 Da .Physical And Chemical Properties Analysis
The density of Falecalcitriol is 1.2±0.1 g/cm3. It has a boiling point of 576.9±50.0 °C at 760 mmHg. The vapour pressure is 0.0±3.6 mmHg at 25°C. The enthalpy of vaporization is 99.2±6.0 kJ/mol. The flash point is 302.7±30.1 °C .Scientific Research Applications
Treatment of Secondary Hyperparathyroidism
Falecalcitriol has been used as a drug since 2001 to treat secondary hyperparathyroidism, particularly in patients with chronic renal failure. Studies have shown that it can effectively reduce parathyroid hormone levels and is safe for long-term use .
Management of Renal Osteodystrophy
In patients with renal osteodystrophy of the osteitis fibrosa type, which is associated with secondary hyperparathyroidism caused by chronic renal failure, Falecalcitriol has been demonstrated to be effective and safe for long-term treatment .
Resistance to CYP24A1 Metabolism
Falecalcitriol was designed to resist metabolism by CYP24A1, which is significant because it allows for sustained biological activity and resistance to further metabolism, enhancing its therapeutic efficacy .
Mechanism of Action
Target of Action
Falecalcitriol is an analog of calcitriol . Its primary target is the Vitamin D Receptor (VDR) . The VDR plays a crucial role in regulating genes involved in maintaining immune, endocrine, and calcium homeostasis .
Mode of Action
Falecalcitriol interacts with the VDR in a cell type- and tissue-specific manner . It has a higher potency both in vivo and in vitro systems, and longer duration of action in vivo . This interaction leads to changes in gene expression, which can have various effects depending on the specific cell type and tissue .
Biochemical Pathways
It is known that the active form of vitamin d3, 1,25-dihydroxyvitamin d3, and its analogs like falecalcitriol, act on the vdr to influence target genes via binding of the 1,25 (oh)2 d3/vdr complex to vitamin d receptor elements (vdre) . This can affect a variety of biological processes, including cell proliferation, differentiation, and calcium homeostasis .
Pharmacokinetics
The pharmacokinetics of Falecalcitriol differ from those of calcitriol. The fluorine atoms at the end of the side chain have been shown to impede catabolism of this molecule . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Falecalcitriol’s action are diverse and depend on the specific cell type and tissue. For example, Falecalcitriol has been shown to have antineoplastic effects, inhibiting the proliferation and stimulating the differentiation of normal as well as malignant cells . It also prompts calcium absorption to supply lacked calcium and prevents bone-thinning .
Action Environment
The action, efficacy, and stability of Falecalcitriol can be influenced by various environmental factors. For example, the presence of other compounds in the body could potentially affect the binding of Falecalcitriol to the VDR . .
Safety and Hazards
Falecalcitriol is classified as having acute toxicity when orally ingested (Category 4, H302) . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water .
Future Directions
properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYGGHVSFMUHLH-UUSULHAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027560 | |
| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Falecalcitriol | |
CAS RN |
83805-11-2 | |
| Record name | Falecalcitriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falecalcitriol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALECALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does falecalcitriol interact with its target, the vitamin D receptor (VDR)?
A1: Falecalcitriol, like other active vitamin D analogs, binds to the vitamin D receptor (VDR) in the nucleus of target cells [, , , ]. This binding activates the VDR, enabling it to interact with specific DNA sequences and regulate the expression of target genes [].
Q2: What are the downstream effects of falecalcitriol binding to the VDR?
A2: Falecalcitriol binding to the VDR primarily influences calcium and phosphorus homeostasis, and bone metabolism [, , , ]. It promotes intestinal calcium absorption, enhances bone mineralization, suppresses parathyroid hormone (PTH) synthesis and secretion, and regulates cell growth and differentiation in various tissues [, , , , ].
Q3: Is the interaction of falecalcitriol with the VDR different compared to other vitamin D analogs?
A3: Falecalcitriol demonstrates higher potency and longer-lasting effects compared to some other analogs, such as calcitriol [, , , , ]. This enhanced activity is likely due to differences in its metabolism, specifically its resistance to inactivation by the enzyme CYP24 and its conversion to a still-active metabolite, F6-1,23S,25(OH)3 vitamin D3 [, , ].
Q4: What is the molecular formula and weight of falecalcitriol?
A4: Falecalcitriol (also known as 1,25(OH)2 26,27-F6 D(3)) has the molecular formula C27H40F6O3 and a molecular weight of 522.58 g/mol [, , ].
Q5: Are there any studies on the stability of falecalcitriol under various storage conditions?
A5: Limited information is available in the provided research articles regarding the stability of falecalcitriol under various storage conditions. Further research is needed to assess its stability profile.
Q6: How is falecalcitriol absorbed, distributed, metabolized, and excreted (ADME) in the body?
A6: Falecalcitriol is primarily administered orally [, , , , , ]. It is metabolized by the enzyme CYP24, but unlike calcitriol, it is converted to F6-1,23S,25(OH)3 vitamin D3, which retains biological activity [, ]. This altered metabolism contributes to its potent and prolonged effects [, ]. More research is needed to fully characterize its ADME profile.
Q7: What is the evidence for the efficacy of falecalcitriol in treating secondary hyperparathyroidism (SHPT)?
A7: Multiple clinical trials demonstrate that falecalcitriol effectively suppresses PTH levels in hemodialysis patients with SHPT [, , , , , , , , ]. These studies indicate its potential as a valuable treatment option for managing SHPT in this patient population [, , , , , , ].
Q8: Has falecalcitriol been studied for applications beyond SHPT?
A8: Yes, research suggests that falecalcitriol may also be beneficial for treating other conditions like hypoparathyroidism and plaque psoriasis [, , ]. Further research is necessary to fully understand its potential in these areas.
Q9: What are the potential side effects of falecalcitriol treatment?
A9: While generally well-tolerated, falecalcitriol, like other vitamin D analogs, can cause hypercalcemia, particularly at higher doses [, , , , ]. Careful monitoring of serum calcium levels is essential during treatment [, , ].
Q10: Are there any specific drug delivery strategies being explored for falecalcitriol?
A10: While the provided research focuses primarily on oral administration, future investigations could explore alternative drug delivery systems for falecalcitriol to improve its therapeutic index and target specific tissues.
Q11: What are some of the key research tools and resources for studying falecalcitriol?
A11: Key research tools include cell-based assays, animal models, clinical trials, and analytical techniques like HPLC [, , ]. Access to these resources is crucial for advancing our understanding of falecalcitriol's therapeutic potential and developing safe and effective treatment strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



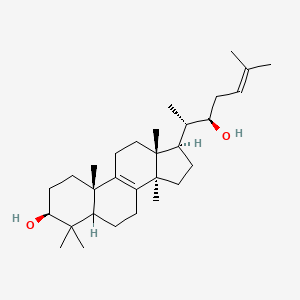



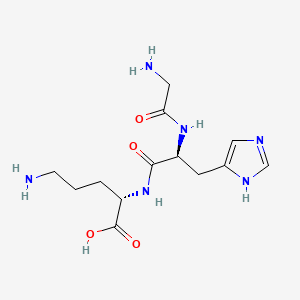
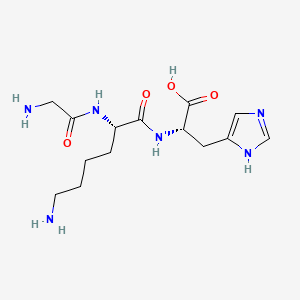
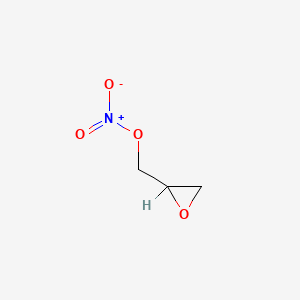

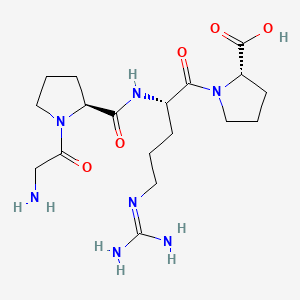
![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)